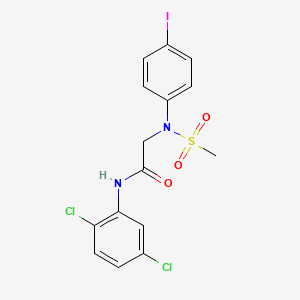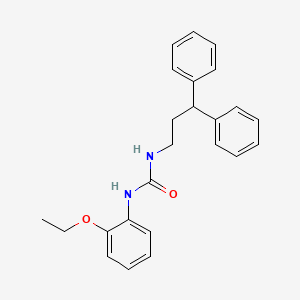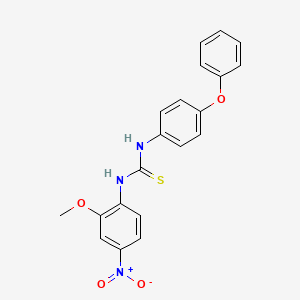![molecular formula C24H23N3O3 B4126313 2-[4-(butan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4126313.png)
2-[4-(butan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide
Vue d'ensemble
Description
2-[4-(butan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings and functional groups that contribute to its reactivity and utility in research and industry.
Méthodes De Préparation
The synthesis of 2-[4-(butan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-sec-butylphenol: This can be achieved through the alkylation of phenol with sec-butyl chloride in the presence of a base.
Synthesis of 4-sec-butylphenoxyacetic acid: This involves the reaction of 4-sec-butylphenol with chloroacetic acid under basic conditions.
Preparation of 2-(4-pyridinyl)-1,3-benzoxazole: This can be synthesized through the cyclization of 2-aminopyridine with salicylic acid derivatives.
Coupling Reaction: The final step involves the coupling of 4-sec-butylphenoxyacetic acid with 2-(4-pyridinyl)-1,3-benzoxazole in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.
Analyse Des Réactions Chimiques
2-[4-(butan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines or reducing double bonds.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide or sodium hydride.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
2-[4-(butan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-[4-(butan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and functional groups allow it to bind to these targets, potentially inhibiting or activating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[4-(butan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide include:
2-(4-tert-butylphenoxy)propanoic acid: This compound has a similar phenoxy structure but differs in its functional groups and overall reactivity.
4-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: This compound shares the phenoxy and aromatic ring structures but has different substituents that affect its chemical behavior.
2-(4-sec-butylphenoxy)ethanol: This compound is structurally similar but lacks the benzoxazole and pyridinyl groups, leading to different reactivity and applications.
Propriétés
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-3-16(2)17-4-7-20(8-5-17)29-15-23(28)26-19-6-9-22-21(14-19)27-24(30-22)18-10-12-25-13-11-18/h4-14,16H,3,15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPRAIDOUNVNHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-BENZYL-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL)-N'-CYCLOHEXYLUREA](/img/structure/B4126235.png)

![N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(4-phenoxyphenyl)alaninamide](/img/structure/B4126240.png)
![1-(2,3-Dichlorophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]thiourea;hydrochloride](/img/structure/B4126242.png)
![1-(3-Chlorophenyl)-3-[2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethyl]urea](/img/structure/B4126249.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-4-(2-oxopiperidin-1-yl)butanamide](/img/structure/B4126253.png)
![4-({[(4-nitrophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4126256.png)
![N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B4126259.png)

![N-{1-[5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4126272.png)
![dimethyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]terephthalate](/img/structure/B4126283.png)
![7-amino-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4126285.png)

![2-[(5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4126320.png)
